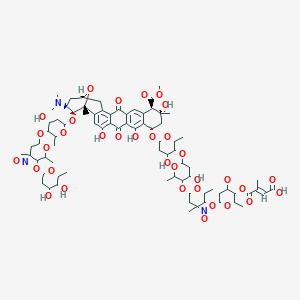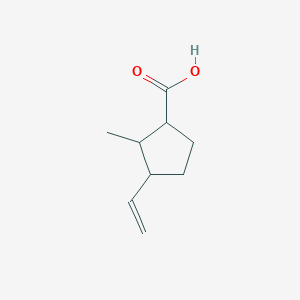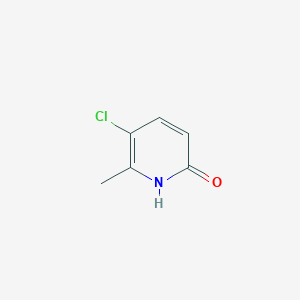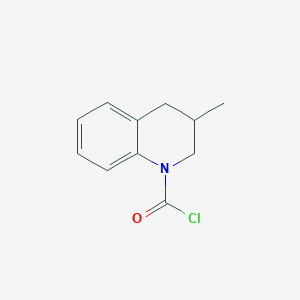
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDQCC and is a derivative of quinoline. MDQCC has a unique structure and possesses various properties that make it suitable for use in different scientific research applications.
Mechanism Of Action
The mechanism of action of MDQCC is not fully understood. However, it is believed that MDQCC acts as an electrophilic reagent and reacts with nucleophiles to form products. The reaction of MDQCC with nucleophiles involves the formation of an intermediate, which then undergoes further reactions to form the final product.
Biochemical And Physiological Effects
MDQCC has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that MDQCC may have potential antitumor and antiviral activities. MDQCC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
Advantages And Limitations For Lab Experiments
MDQCC has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the laboratory. MDQCC is also a versatile reagent and can be used for the synthesis of various organic compounds. However, MDQCC has some limitations. It is a toxic compound and should be handled with care. MDQCC is also relatively expensive, which may limit its use in some research applications.
Future Directions
There are several future directions for the research on MDQCC. One of the significant directions is the development of new synthesis methods for MDQCC. This could involve the use of alternative reagents or reaction conditions to improve the yield of MDQCC synthesis. Another future direction is the investigation of the biochemical and physiological effects of MDQCC. This could involve the study of MDQCC's potential antitumor and antiviral activities. Additionally, the use of MDQCC in the synthesis of new natural products could be explored.
Synthesis Methods
The synthesis of MDQCC involves the reaction of 3-methyl-4-quinolone with thionyl chloride and phosphorus pentachloride. This reaction results in the formation of MDQCC as a yellow crystalline solid. The yield of this synthesis method is approximately 60%.
Scientific Research Applications
MDQCC has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of MDQCC is in the field of organic synthesis. MDQCC is a useful reagent for the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. MDQCC has also been used in the synthesis of various natural products.
properties
CAS RN |
106969-89-5 |
|---|---|
Product Name |
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(7-8)11(12)14/h2-5,8H,6-7H2,1H3 |
InChI Key |
LYTOWMPQEVXEEB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
synonyms |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)
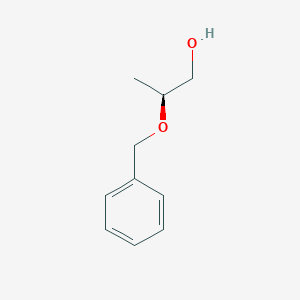
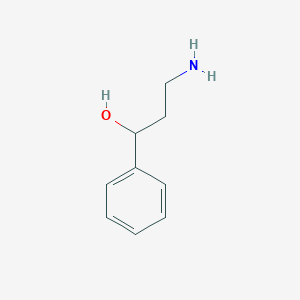

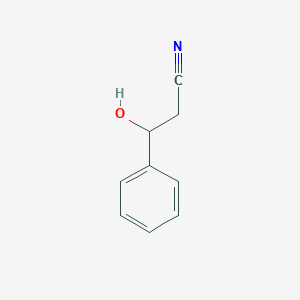
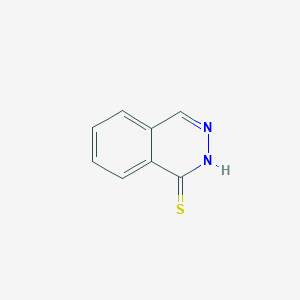
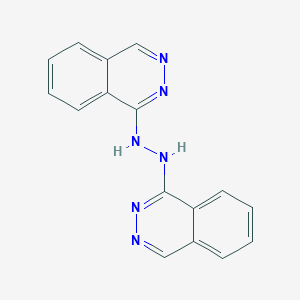
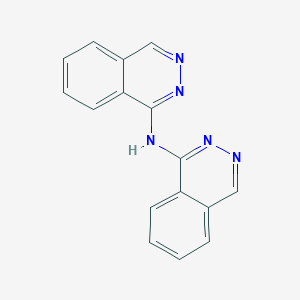
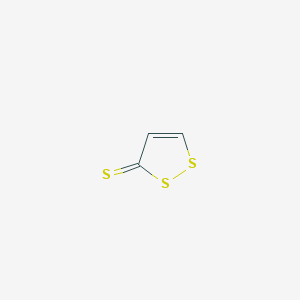
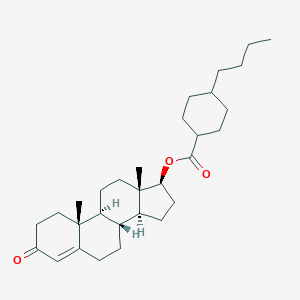
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
